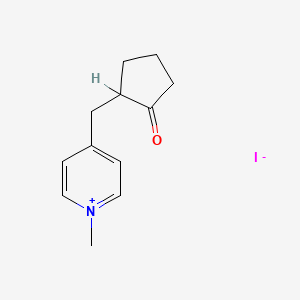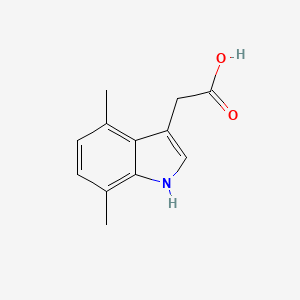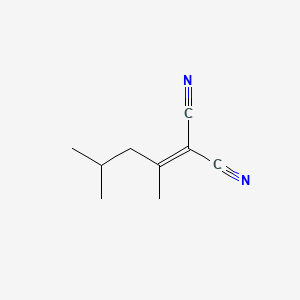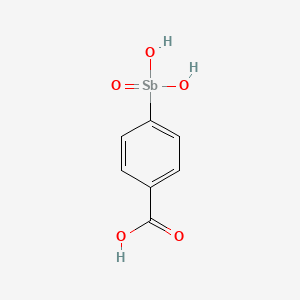
2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the second position and a prop-2-enyl group at the first position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one typically involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions are generally mild, and the structures of the synthesized compounds are confirmed by spectrometric characterization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-1,4-dihydropyrimidine derivatives
- 2-(Methylsulfanyl)-N-(prop-2-en-1-yl)thieno[3,2-d]pyrimidin-4-amine
Uniqueness
2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
6204-00-8 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2-methylsulfanyl-1-prop-2-enylpyrimidin-4-one |
InChI |
InChI=1S/C8H10N2OS/c1-3-5-10-6-4-7(11)9-8(10)12-2/h3-4,6H,1,5H2,2H3 |
InChI Key |
XOGXTDSAGARRIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C=CN1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)




![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)



![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)
